3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C14H11FN2OS2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11FN2OS2/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19) |
InChI Key |
QIGYSHUNXHHHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide .
Reaction Conditions: Refluxing the reactants under appropriate conditions yields the desired product.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions can yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring its antimicrobial, antitumor, or anti-inflammatory properties.
Industry: Assessing its use in materials science or as a precursor for drug development.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Halogen Effects: Fluorine at the 4-position (target compound and ) enhances bactericidal activity compared to non-fluorinated analogs. Chlorine (e.g., ) may improve target binding via stronger electronic effects but reduces metabolic stability.
Methyl Groups : The 5,6-dimethyl configuration (target compound and ) correlates with increased cytotoxic activity, likely due to enhanced membrane permeability and steric hindrance.
Sulfanyl vs. Alkyl/Aryl Groups: The reactive SH group in the target compound allows for further derivatization, whereas alkyl/aryl substituents (e.g., heptylamino in ) may improve target specificity.
Key Observations:
- High-Yield Routes : Condensation reactions (e.g., ) achieve yields up to 92%, whereas fluorinated derivatives () require multi-step syntheses with moderate yields.
- Role of Fluorine : Introducing fluorine (as in the target compound) may necessitate specialized reagents (e.g., 4-fluorophenyl isocyanate), increasing synthesis complexity.
Pharmacological Activity
Biological Activity
The compound 3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one , with CAS number 588711-33-5 , is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H11FN2OS2
- Molecular Weight : 306.38 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidinone core structure with a fluorophenyl substituent and two methyl groups.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway often includes the condensation of 4-fluorobenzaldehyde with various thioketones followed by cyclization steps to form the desired thienopyrimidine structure.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Guo et al. demonstrated that related compounds effectively inhibited the growth of triple-negative breast cancer cells (MDA-MB-231) with an IC50 value of 27.6 μM for the most potent derivative . The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity is influenced by various substituents on the thieno[2,3-d]pyrimidine ring. For example:
- Electron-withdrawing groups enhance cytotoxicity.
- Substitutions at specific positions on the phenyl ring can modulate activity against different cancer cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
| Compound III | 43 - 87 | Non-small cell lung cancer |
Antimicrobial Activity
In addition to anticancer effects, thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity. For instance, compounds with thioketone functionalities have been reported to exhibit significant antibacterial effects against strains like E. coli and S. aureus .
Study on Anticancer Efficacy
A study published in the Journal of Brazilian Chemical Society evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that modifications to the thienopyrimidine scaffold significantly affected their anticancer potency. The lead compound from this series exhibited an IC50 value significantly lower than standard chemotherapeutics .
Antimicrobial Screening
Another investigation assessed the antimicrobial properties of several synthesized thienopyrimidine derivatives against common bacterial pathogens. The results showed that certain compounds had broad-spectrum activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. How can the compound’s mechanism of action be differentiated from structurally similar thienopyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
